Cerdulatinib

Catalog No.
S548075
CAS No.
1198300-79-6
M.F
C20H27N7O3S
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerdulatinib

CAS Number

1198300-79-6

Product Name

Cerdulatinib

IUPAC Name

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide

Molecular Formula

C20H27N7O3S

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25)

InChI Key

BGLPECHZZQDNCD-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

PRT2070; PRT-2070; PRT 2070; PRT062070; PRT 062070; PRT-062070; Cerdulatinib.

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N

Description

The exact mass of the compound Cerdulatinib is 445.18961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting Signaling Pathways in Cancer

Cerdulatinib is a dual inhibitor, targeting two important signaling pathways in cancer cells:

  • Syk pathway: This pathway plays a crucial role in various cellular processes, including cell growth, survival, and migration. Inhibiting Syk can hinder the ability of cancer cells to proliferate and spread. Source: Hematology Oncology publication - A dual SYK/JAK inhibitor cerdulatinib demonstrates rapid tumor responses in a Phase 2 Study in patients with relapsed B-cell malignancies:
  • JAK pathway: Janus Kinase (JAK) enzymes are involved in transmitting signals from outside the cell to the nucleus. Blocking JAK can disrupt the growth and survival signals received by cancer cells. Source: Privileged Scaffolds in Drug Discovery

Cerdulatinib is a novel small-molecule compound that functions as a dual inhibitor of spleen tyrosine kinase and Janus kinase family members, specifically targeting SYK and JAK1/JAK3 while sparing JAK2. This compound is designed to interfere with critical signaling pathways involved in the survival and proliferation of B-cell malignancies, making it a promising candidate for cancer therapy, particularly in cases of diffuse large B-cell lymphoma and chronic lymphocytic leukemia. Cerdulatinib's mechanism involves the inhibition of the B-cell receptor signaling pathway, which is crucial for B-cell activation and survival, as well as the JAK/STAT signaling pathway, which plays a significant role in cytokine signaling and immune responses .

Cerdulatinib operates primarily through its action as an ATP-competitive reversible inhibitor. Its chemical structure allows it to bind to the active sites of SYK and JAK kinases, preventing their phosphorylation activity. This inhibition leads to downstream effects such as:

  • Induction of Apoptosis: Cerdulatinib triggers apoptosis in B-cell lines by activating caspase-3 and cleaving poly (ADP-ribose) polymerase (PARP) .
  • Cell Cycle Arrest: The compound blocks the G1/S transition in the cell cycle by inhibiting retinoblastoma protein phosphorylation and downregulating cyclin E .
  • Suppression of Inflammatory Markers: Treatment with cerdulatinib has been shown to reduce serum inflammation markers, correlating with tumor response in patients .

Cerdulatinib exhibits potent biological activity against various B-cell malignancies. In preclinical studies:

  • It has demonstrated significant anti-tumor efficacy in both germinal center B-cell (GCB) and activated B-cell (ABC) subtypes of diffuse large B-cell lymphoma .
  • The compound effectively inhibits both SYK and JAK pathways, leading to reduced cell viability and increased apoptosis in treated cell lines .
  • Clinical trials have shown that cerdulatinib can achieve over 50% tumor reduction in patients with relapsed or refractory conditions .

The synthesis of cerdulatinib involves several key steps:

  • Starting Materials: The synthesis begins with cyclopropylamine and various substituted phenyl groups.
  • Reactions: Key reactions include coupling reactions to form the pyrimidine backbone, followed by functional group modifications such as sulfonylation.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve a high degree of purity necessary for biological testing .

Cerdulatinib is primarily investigated for its applications in oncology, particularly:

  • Cancer Treatment: It is being evaluated for efficacy in treating hematological malignancies such as chronic lymphocytic leukemia and non-Hodgkin lymphoma.
  • Autoimmune Disorders: Preclinical studies suggest potential benefits in autoimmune diseases due to its immunomodulatory effects .

Interaction studies have shown that cerdulatinib selectively inhibits SYK and JAK signaling pathways without affecting other pathways significantly. This specificity allows it to avoid some side effects associated with broader-spectrum kinase inhibitors. Key findings include:

  • Inhibition Profiles: Cerdulatinib has been shown to inhibit phosphorylation events linked to both SYK and JAK pathways effectively .
  • Synergistic Effects: In combination therapies, cerdulatinib has demonstrated synergistic effects with other agents such as venetoclax, enhancing anti-tumor activity .

Cerdulatinib shares structural and functional similarities with several other kinase inhibitors but distinguishes itself through its dual-targeting mechanism.

Compound NameTarget KinasesUnique Features
IbrutinibBruton's tyrosine kinaseSelective for BTK, primarily used in chronic lymphocytic leukemia
RuxolitinibJanus kinases 1 and 2Primarily targets JAK1/JAK2; used for myelofibrosis
IdelalisibPhosphoinositide 3-kinaseSelective for PI3K delta; used in follicular lymphoma
AcalabrutinibBruton's tyrosine kinaseMore selective than ibrutinib; fewer off-target effects
VenetoclaxBCL-2Targets anti-apoptotic proteins; used in chronic lymphocytic leukemia

Cerdulatinib's dual inhibition of both SYK and JAK pathways provides a unique therapeutic approach that may overcome resistance mechanisms often seen with single-target therapies, making it a significant candidate for further clinical development .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

445.18960892 g/mol

Monoisotopic Mass

445.18960892 g/mol

Heavy Atom Count

31

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

D1LXQ45S1O

Wikipedia

Cerdulatinib

Dates

Modify: 2023-08-15
1: Oh J, O'Connor PW. An update of teriflunomide for treatment of multiple sclerosis. Ther Clin Risk Manag. 2013;9:177-90. doi: 10.2147/TCRM.S30947. Epub 2013 Apr 26. PubMed PMID: 23761970.
2: Oh J, O'Connor PW. Teriflunomide for the treatment of multiple sclerosis. Semin Neurol. 2013 Feb;33(1):45-55. doi: 10.1055/s-0033-1343795. Epub 2013 May 25. PubMed PMID: 23709212.
3: Warnke C, Meyer Zu Hörste G, Menge T, Stüve O, Hartung HP, Wiendl H, Kieseier BC. [Teriflunomide for treatment of multiple sclerosis]. Nervenarzt. 2013 Jun;84(6):724-31. doi: 10.1007/s00115-013-3779-7. German. PubMed PMID: 23695001.
4: Wiese MD, Rowland A, Polasek TM, Sorich MJ, O'Doherty C. Pharmacokinetic evaluation of teriflunomide for the treatment of multiple sclerosis. Expert Opin Drug Metab Toxicol. 2013 May 17. [Epub ahead of print] PubMed PMID: 23682862.
5: Tanasescu R, Evangelou N, Constantinescu CS. Role of oral teriflunomide in the management of multiple sclerosis. Neuropsychiatr Dis Treat. 2013;9:539-53. doi: 10.2147/NDT.S31248. Epub 2013 Apr 22. PubMed PMID: 23637535; PubMed Central PMCID: PMC3639219.
6: Hussar DA, Hurrey NJ. Aclidinium bromide, tofacitinib citrate, and teriflunomide. J Am Pharm Assoc (2003). 2013 Jan 1;53(1):106-10. doi: 10.1331/JAPhA.2013.13504. PubMed PMID: 23636164.
7: Xi H, Cun D, Xiang R, Guan Y, Zhang Y, Li Y, Fang L. Intra-articular drug delivery from an optimized topical patch containing teriflunomide and lornoxicam for rheumatoid arthritis treatment: Does the topical patch really enhance a local treatment? J Control Release. 2013 Apr 6;169(1-2):73-81. doi: 10.1016/j.jconrel.2013.03.028. [Epub ahead of print] PubMed PMID: 23567043.
8: Wolinsky JS, Narayana PA, Nelson F, Datta S, O'Connor P, Confavreux C, Comi G, Kappos L, Olsson TP, Truffinet P, Wang L, Miller A, Freedman MS; for the Teriflunomide Multiple Sclerosis Oral (TEMSO) Trial Group. Magnetic resonance imaging outcomes from a phase III trial of teriflunomide. Mult Scler. 2013 Feb 27. [Epub ahead of print] PubMed PMID: 23447359.
9: He D, Xu Z, Dong S, Zhang H, Zhou H, Wang L, Zhang S. Teriflunomide for multiple sclerosis. Cochrane Database Syst Rev. 2012 Dec 12;12:CD009882. doi: 10.1002/14651858.CD009882.pub2. Review. PubMed PMID: 23235682.
10: Papadopoulou A, Kappos L, Sprenger T. Teriflunomide for oral therapy in multiple sclerosis. Expert Rev Clin Pharmacol. 2012 Nov;5(6):617-28. doi: 10.1586/ecp.12.56. PubMed PMID: 23234322.

Explore Compound Types